molecular formula C10H11IO B025302 2-Iodo-1-phenyl-1-butanone CAS No. 108350-39-6

2-Iodo-1-phenyl-1-butanone

Cat. No. B025302
M. Wt: 274.1 g/mol
InChI Key: UFCLBBGTLDNBAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Iodo-1-phenyl-1-butanone consists of a butanone group attached to a phenyl group with an iodine atom on the second carbon of the butanone group . The exact mass of the molecule is 273.98500 .


Physical And Chemical Properties Analysis

2-Iodo-1-phenyl-1-butanone has a boiling point of 302.1ºC at 760 mmHg and a flash point of 136.5ºC . Its vapour pressure is 0.00101mmHg at 25°C, and it has an index of refraction of 1.59 .

properties

IUPAC Name

2-iodo-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLBBGTLDNBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451847
Record name 2-IODO-1-PHENYL-1-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-phenyl-1-butanone

CAS RN

108350-39-6
Record name 2-IODO-1-PHENYL-1-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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